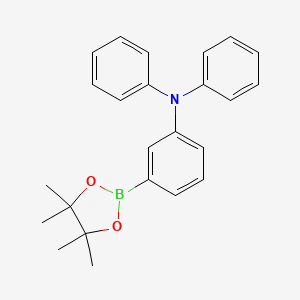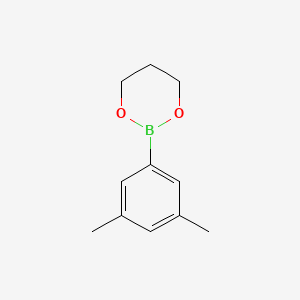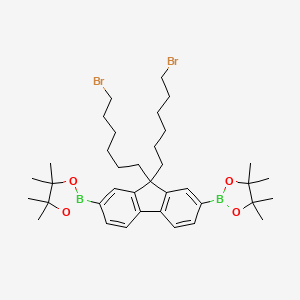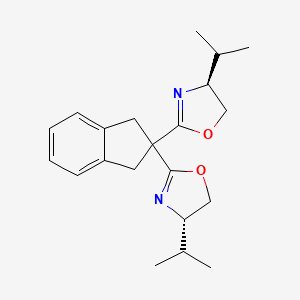![molecular formula C20H30S2Si B8199887 4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B8199887.png)
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene
Overview
Description
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene is a useful research compound. Its molecular formula is C20H30S2Si and its molecular weight is 362.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Improved Photochemical Stability in Solar Cells : Research has shown that thermally reactive copolymers based on dithienylthiazolo[5,4-d]thiazole and silolodithiophene can enhance the photochemical stability and performance in polymer solar cells. The introduction of ester groups in these copolymers is observed to reduce degradation and improve long-term durability (Helgesen et al., 2011).
Extended Optical Absorption : Copolymers of poly[(4,4′-(dihexyl)dithieno(3,2-b;2′,3′-d)silole)] with 3-hexylthiophene (3HT) demonstrate a wider absorption window than P3HT, which is of interest for semiconductor materials (Boon et al., 2013).
Enhanced Photovoltaic Performance : Thiophene-bridged dithienosilole and bithiazole backboned polymers show higher power conversion efficiency and better short circuit current density in polymer solar cells compared to counterparts without thiophene-bridge (Zheng et al., 2015).
High-Performance Organic Dye-Sensitized Solar Cells : Organic dye-sensitized solar cells using these materials show high power conversion efficiency and reduced surface states, indicating potential advancements in future solar cell designs (Li et al., 2010).
Improved Efficiency in Organic Solar Cells : The optimized dithienosilole-based organic solar cell achieved over 8% power conversion efficiency, highlighting the importance of molecular structure in photovoltaic performance (Ni et al., 2015).
Potential for Photovoltaic Applications : Cyclopentadithiophene copolymers show potential in photovoltaic applications, with power conversion efficiencies up to 3.1% achieved in bulk heterojunction composites with soluble fullerene derivatives (Kingsborough et al., 2010).
properties
IUPAC Name |
7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2Si/c1-3-5-7-9-15-23(16-10-8-6-4-2)17-11-13-21-19(17)20-18(23)12-14-22-20/h11-14H,3-10,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMRXOLIWITNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![37,39,41,43,45,47,49-Heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B8199804.png)



![EX-A4328, Glycinamide,N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanyl-N-[(carboxymethoxy) methyl]-](/img/structure/B8199839.png)

![N-[4-[[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide](/img/structure/B8199849.png)
![(S)-6,6'-Dibromo-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B8199878.png)





